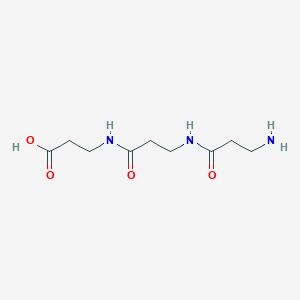

H-beta-Ala-beta-ala-beta-ala-OH

Description

Evolution and Significance of Non-Natural Peptides in Chemical Biology

For decades, the study of proteins and peptides has been central to understanding biological processes. However, the 20 naturally occurring alpha-amino acids represent only a fraction of the possible chemical space for peptide-based molecules. The introduction of non-natural amino acids into peptide chains has opened up new avenues for creating molecules with enhanced stability, novel functions, and tailored properties. wikipedia.orgcpcscientific.comrsc.org These "unnatural" peptides are not encoded by the genetic code and are synthesized chemically, allowing for a vast diversity of structures. wikipedia.orgpatsnap.com This has led to the development of peptidomimetics, which mimic the structure of natural peptides but often have improved pharmacological properties, such as increased resistance to enzymatic degradation. sigmaaldrich.com The ability to incorporate non-natural amino acids has been instrumental in creating new tools for studying biological systems and developing novel therapeutics. cpcscientific.comsigmaaldrich.com

The Role of Beta-Amino Acids in Expanding Peptide Foldamer Chemistry

A significant advancement in the field of non-natural peptides has been the exploration of beta-amino acids. Unlike their alpha-amino acid counterparts, where the amino group is attached to the alpha-carbon, in beta-amino acids, the amino group is attached to the beta-carbon. This seemingly small change has profound implications for the resulting peptide's structure and stability. youtube.com Peptides composed of beta-amino acids, known as beta-peptides, have been shown to adopt stable, predictable secondary structures, such as helices and sheets, much like natural proteins. rsc.orgacs.org These well-defined folded structures are referred to as "foldamers." The introduction of beta-amino acids expands the conformational possibilities of peptides, allowing for the design of novel three-dimensional shapes with specific functions. rsc.org Furthermore, beta-peptides are generally resistant to degradation by proteases, the enzymes that break down natural peptides, making them attractive candidates for drug development. nih.gov The combination of alpha- and beta-amino acids within the same peptide chain, creating α/β-peptides, further broadens the range of accessible structures and potential applications, from inhibiting protein-protein interactions to acting as antimicrobial agents. nih.govnih.govacs.org

Specific Context of Beta-Alanine (B559535) Oligomers as Model Systems

Within the diverse family of beta-amino acids, beta-alanine is the simplest, lacking a side chain. Oligomers of beta-alanine, such as the tripeptide H-beta-Ala-beta-ala-beta-ala-OH, serve as fundamental model systems for studying the intrinsic folding properties of beta-peptides. While individual beta-alanine oligomers in solution may not always form highly ordered structures, they have been shown to adopt sheet-like packing arrangements in the solid state. acs.org The study of these simple oligomers provides crucial insights into the forces that govern the folding of more complex beta-peptides. By understanding the behavior of these basic building blocks, researchers can better design and predict the structures of more elaborate beta-peptide foldamers with specific biological activities. nih.govnih.gov The investigation of this compound and its longer-chain counterparts is therefore foundational to the continued development of this exciting area of chemical biology.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17N3O4 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

3-[3-(3-aminopropanoylamino)propanoylamino]propanoic acid |

InChI |

InChI=1S/C9H17N3O4/c10-4-1-7(13)11-5-2-8(14)12-6-3-9(15)16/h1-6,10H2,(H,11,13)(H,12,14)(H,15,16) |

InChI Key |

INWKFTXYTDPZIX-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C(=O)NCCC(=O)NCCC(=O)O |

Origin of Product |

United States |

Synthetic Strategies for Beta Peptide Oligomers

General Methodologies for Beta-Amino Acid Synthesis

The creation of β-amino acids, the building blocks of β-peptides, is a pivotal area of research in organic chemistry. nih.gov Various strategies have been developed to synthesize these compounds, often focusing on achieving high stereoselectivity, which is crucial for their application in bioactive molecules. nih.govrsc.org These methods range from modifying existing α-amino acids to building the β-amino acid scaffold from simpler precursors.

Homologation of Alpha-Amino Acids

A common and direct approach to synthesize β-amino acids is through the homologation of their naturally occurring α-amino acid counterparts. illinois.edu This involves extending the carbon chain of an α-amino acid by one methylene (B1212753) group.

The Arndt-Eistert reaction is a classic and widely used method for this transformation. illinois.edunih.govresearchgate.net This two-step process begins with the activation of an N-protected α-amino acid, which is then reacted with diazomethane (B1218177) to form a diazoketone intermediate. Subsequent rearrangement of the diazoketone, typically catalyzed by a metal such as silver, results in the formation of the homologous β-amino acid. nih.govresearchgate.net Researchers have optimized this method using various coupling agents, such as Boc2O, which allows for a cost-effective and scalable process without significant loss of stereochemical integrity. researchgate.netrsc.org The use of Fmoc-α-amino acid pentafluorophenyl esters has also been shown to be effective in producing the key diazomethane intermediates in good yields and purity. nih.gov

Chiral Pool Strategy

The chiral pool strategy leverages naturally occurring chiral molecules as starting materials to synthesize new, enantiomerically pure compounds. numberanalytics.com This approach is highly attractive as it capitalizes on the inherent chirality of readily available substances like amino acids and carbohydrates, simplifying the synthetic route to complex molecules. numberanalytics.comnih.govmdpi.com

In the context of β-amino acid synthesis, α-amino acids serve as a valuable chiral pool. mdpi.combaranlab.org By starting with an enantiomerically pure α-amino acid, chemists can introduce and control the stereochemistry of the target β-amino acid. This strategy is not only efficient but also allows for the synthesis of a diverse range of β-amino acids with specific stereochemical configurations. mdpi.com For instance, D-threonine, an α-amino acid with an additional stereocenter, has been used as a starting material in the total synthesis of complex molecules containing β-amino acid moieties. mdpi.com

Chiral Auxiliary Approaches

Chiral auxiliary-mediated synthesis is a powerful technique for controlling the stereochemistry of a reaction. In this method, a chiral molecule (the auxiliary) is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, leaving behind an enantiomerically enriched product.

Several chiral auxiliaries have been successfully employed in the synthesis of β-amino acids. For example, pseudoephedrine has been used as a chiral auxiliary to synthesize α-substituted β-amino acids with high stereoselectivity in a scalable manner. nih.gov Another approach involves the use of chiral N-tert-butanesulfinyl imines, where the configuration of the final product can be controlled by either changing the stereochemistry of the auxiliary or by employing a different stereodivergent reaction protocol with the same auxiliary. acs.org The addition of chiral enolates, which bear a chiral auxiliary, to nitrones has also been shown to produce optically active β-amino acids. researchgate.net

Stereoselective Catalytic Processes

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to generating chiral molecules. nih.gov These methods utilize a small amount of a chiral catalyst to produce large quantities of an enantiomerically enriched product. Various catalytic strategies have been developed for the synthesis of β-amino acids. rsc.org

Transition metal catalysis plays a significant role in these processes. For example, rhodium and ruthenium-based chiral catalysts have been used for the asymmetric hydrogenation of enamines and other unsaturated precursors to yield β-amino acids. hilarispublisher.com Copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds provides another route to enantioenriched β-amino acid derivatives. nih.gov Palladium-catalyzed reactions, such as aminocarbonylation of alkenes and C-H activation, have also emerged as powerful tools for synthesizing β-amino acids. illinois.eduresearchgate.net

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative. nih.gov Enzymes like transaminases can be used for the kinetic resolution of racemic β-amino acids, producing enantiopure compounds with high enantiomeric excess. nih.gov Nitrilases have also been employed in the synthesis of β-amino acids from β-aminonitriles. researchgate.net

Organocatalytic Methods for β²-Amino Acid Derivatives

Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. nih.gov This approach avoids the use of often toxic and expensive metals. Organocatalytic methods have been successfully applied to the synthesis of β-amino acids, including the more sterically hindered β²-amino acid derivatives.

For example, organocatalysts can facilitate the asymmetric Mannich reaction and Michael additions to generate β-amino acid precursors with high enantioselectivity. rsc.org The addition of aldehydes to N-substituted maleimides, catalyzed by β-amino acids themselves, has been shown to be an effective method. mdpi.com Furthermore, organocatalytic tandem reactions involving N-protected hydroxylamines and α,β-unsaturated aldehydes can provide access to β-amino acids in high yields and excellent enantiomeric excess. nih.gov

Oligomerization Techniques for H-beta-Ala-beta-ala-beta-ala-OH

Once the β-alanine building blocks are synthesized, they must be linked together to form the desired oligomer, this compound. This process, known as oligomerization, is typically achieved through peptide coupling reactions, similar to those used in the synthesis of α-peptides. nih.gov

The general strategy involves the sequential coupling of protected β-alanine monomers. In a typical solid-phase peptide synthesis (SPPS) approach, the C-terminal β-alanine is first attached to a solid support. rsc.orgfrontiersin.org The protecting group on the N-terminus is then removed, and the next protected β-alanine monomer is coupled using a coupling reagent. This cycle of deprotection and coupling is repeated until the desired trimer is assembled. Finally, the oligomer is cleaved from the solid support and all protecting groups are removed to yield the final product, this compound.

Alternatively, solution-phase synthesis can be employed. nih.gov This involves coupling the β-alanine monomers in a suitable solvent. While potentially more labor-intensive for longer peptides, it can be advantageous for shorter oligomers like the target trimer.

The choice of protecting groups for the amino and carboxyl functionalities of β-alanine is crucial to prevent unwanted side reactions during coupling. Common N-terminal protecting groups include Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), while the C-terminus is often protected as an ester. rsc.orgsigmaaldrich.com A variety of coupling reagents can be used to facilitate the formation of the amide bond between the β-alanine units, such as carbodiimides (e.g., DCC, DIC) often in the presence of an additive like HOBt, or phosphonium (B103445) and uronium salts (e.g., BOP, HATU). rsc.orgfrontiersin.org

Solid-Phase Peptide Synthesis Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides by incrementally adding amino acid residues to a growing chain anchored to an insoluble polymer support. bachem.com This method simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration. bachem.comacs.org

For beta-peptide synthesis, the two most common SPPS strategies are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which refer to the type of protecting group used on the N-terminus of the amino acids. bachem.com

Fmoc-based SPPS: This is the most prevalent method for beta-peptide synthesis. nih.gov The Fmoc group is stable under acidic conditions but is removed by a base, typically piperidine. beilstein-journals.org The synthesis cycle involves:

Deprotection: Removal of the Fmoc group from the resin-bound amino acid or peptide.

Washing: Rinsing the resin to remove excess deprotection reagent and the cleaved Fmoc adduct.

Coupling: Adding the next Fmoc-protected β-amino acid, which is activated by a coupling reagent to facilitate peptide bond formation.

Washing: Removing unreacted reagents. This cycle is repeated until the desired sequence, such as this compound, is assembled. Finally, the peptide is cleaved from the resin support using a strong acid like trifluoroacetic acid (TFA). beilstein-journals.org

Boc-based SPPS: In this approach, the Nα-Boc group is removed with a moderately strong acid (like TFA), while side-chain protecting groups and the link to the resin are cleaved with a stronger acid, such as hydrofluoric acid (HF). beilstein-journals.org While historically significant, the harsh final cleavage step has led to the wider adoption of the milder Fmoc strategy. bachem.com

The choice of resin is also critical for successful SPPS. nih.gov Polystyrene-based resins, such as Wang or Rink Amide resins, are commonly employed, with the linker determining the C-terminal functionality of the cleaved peptide. beilstein-journals.org

| Synthesis Strategy | Nα-Protecting Group | Deprotection Reagent | Final Cleavage Reagent | Key Features |

| Fmoc SPPS | Fmoc | Piperidine (Base) | Trifluoroacetic Acid (TFA) | Milder conditions; orthogonal protection scheme. bachem.comnih.gov |

| Boc SPPS | Boc | Trifluoroacetic Acid (TFA) | Hydrofluoric Acid (HF) | Historically significant; requires strong acid for final cleavage. bachem.combeilstein-journals.org |

Solution-Phase Coupling Strategies

Solution-phase peptide synthesis involves conducting all reactions in a homogeneous liquid phase. While it can be more labor-intensive due to the need for purification of intermediates after each step, it is highly suitable for large-scale synthesis and for producing shorter peptides or peptide fragments. beilstein-journals.orgnih.gov

The synthesis of this compound in solution would typically involve a stepwise approach. For example, Fmoc-β-Ala-OH could be coupled with H-β-Ala-OMe (the methyl ester of beta-alanine) using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the dipeptide. Following Fmoc deprotection and saponification of the ester, the cycle can be repeated to add the third residue.

A key advantage of solution-phase synthesis is the ability to purify and fully characterize each intermediate, ensuring the quality of the final product. beilstein-journals.org To overcome the purification challenges, methods like Group-Assisted Purification (GAP) have been developed, where a protecting group also aids in purification, avoiding the need for chromatography. nih.gov

Chemoenzymatic Approaches for Beta-Peptide Synthesis

Chemoenzymatic peptide synthesis leverages the high stereoselectivity of enzymes, typically proteases, to form peptide bonds under mild conditions. nih.govnih.gov This "green chemistry" approach avoids harsh reagents and minimizes side reactions like racemization. nih.gov

While the synthesis of natural polypeptides via chemoenzymatic methods can be challenging, it offers a flexible way to create specific peptide bonds. nih.govnih.gov The process generally operates under either kinetic or thermodynamic control. In kinetically controlled synthesis, an activated acyl donor (like an ester) and a nucleophile are combined, and the enzyme catalyzes the rapid formation of the peptide bond. researchgate.net

For beta-peptides, the development of specific enzymes is an active area of research. While standard proteases are optimized for α-amino acids, engineered or newly discovered enzymes are being explored for their ability to accommodate β-amino acid substrates. nih.govwustl.edu For instance, research into the biosynthesis of the beta-lactone obafluorin (B1677078) has identified enzymes capable of acting on beta-amino acid precursors, suggesting a potential pathway for enzymatic beta-peptide synthesis. wustl.edu The use of peptiligases, which can ligate peptide fragments, is another promising avenue, particularly for complex or cyclic peptides. youtube.com

Analytical Techniques for Oligomer Purity and Characterization

Once this compound is synthesized, its purity and identity must be rigorously confirmed. A suite of analytical techniques is employed for this purpose. ijsra.netresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing the purity of a synthetic peptide. ijsra.netresolvemass.ca Reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, is most commonly used. ijsra.netnih.gov The crude peptide is injected onto a column (typically a C18), and a gradient of increasing organic solvent (like acetonitrile) is used to elute the components. The desired peptide appears as a major peak, and the area of this peak relative to the total area of all peaks provides a measure of purity. nih.gov

Mass Spectrometry (MS): MS is indispensable for confirming the molecular weight of the synthesized peptide. resolvemass.cacreative-peptides.com Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to ionize the peptide, and the analyzer measures the mass-to-charge ratio, allowing for precise molecular weight determination. ijsra.net This confirms that the correct number of beta-alanine (B559535) residues have been coupled.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information at the atomic level. ijsra.netresolvemass.ca For this compound, 1H and 13C NMR would confirm the covalent structure by showing the expected chemical shifts and couplings for the protons and carbons in the beta-alanine backbone. It is one of the most powerful methods for unambiguous structure determination. resolvemass.ca

Other Techniques:

Amino Acid Analysis (AAA): This technique confirms the amino acid composition of the peptide by hydrolyzing it into its constituent amino acids and quantifying them. resolvemass.ca

Circular Dichroism (CD) Spectroscopy: CD is used to analyze the secondary structure (e.g., helices, sheets) of peptides in solution. ijsra.netresolvemass.ca While a short peptide like a trimer may not have a stable secondary structure, CD can provide insights into its conformational preferences.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the characteristic vibrations of the peptide bonds (Amide I and Amide II bands), confirming the peptidic nature of the molecule. ijsra.netresearchgate.net

| Analytical Technique | Information Provided | Application to this compound |

| RP-HPLC | Purity Assessment | Quantifies the percentage of the target tri-peptide in the crude synthetic product. ijsra.net |

| Mass Spectrometry | Molecular Weight Confirmation | Verifies the mass corresponds to the chemical formula C9H17N3O4 (231.25 g/mol ). ijsra.netnih.gov |

| NMR Spectroscopy | Structural Elucidation | Confirms the covalent bonding and connectivity of the three beta-alanine units. resolvemass.ca |

| Amino Acid Analysis | Compositional Verification | Confirms the presence and ratio of beta-alanine residues after hydrolysis. resolvemass.ca |

| CD Spectroscopy | Secondary Structure | Provides information on the conformational tendencies of the oligomer in solution. ijsra.netresolvemass.ca |

Conformational Analysis and Folding Mechanisms of Beta Peptide Trimers

Secondary Structure Propensities of Beta-Peptides

Several distinct helical structures have been identified in β-peptides, classified by the number of atoms in the ring formed by a backbone hydrogen bond.

14-Helix: This is a particularly stable and well-characterized helical structure in β-peptides. nih.gov It is defined by C=O(i)···H-N(i+3) hydrogen bonds, which form a 14-membered ring. This helix is analogous to the α-helix in proteins. The 14-helix is often stabilized by the incorporation of cyclic β-amino acid residues into the peptide backbone. nih.gov

12-Helix: The 12-helix is characterized by C=O(i)···H-N(i+2) hydrogen bonds. While less common as an extended, dominant structure compared to the 14-helix, it is an important conformational element.

10/12-Helix: This is a mixed helical structure that incorporates both 10-membered and 12-membered hydrogen-bonded rings.

8-Helix: The 8-helix is formed by C=O(i)···H-N(i+1) hydrogen bonds, creating a tight, 8-membered ring. This can be considered a series of connected turns.

For a short, flexible trimer such as H-β-Ala-β-ala-β-ala-OH, the formation of a stable, extended helix like the 14-helix is unlikely due to the insufficient chain length required for the defining i+3 hydrogen bonds. However, the peptide can transiently adopt local conformations that resemble turns of these helices.

Turn structures are critical elements in the folding of peptides, and β-peptides can form various well-defined turns and hairpins. wikipedia.org These structures are often stabilized by specific turn-promoting sequences or templates. nih.gov

β-Turns: In β-peptides, turns can be stabilized by hydrogen bonds forming rings of different sizes, such as 8-membered or 12-membered rings. researchgate.netnih.gov For example, studies on cyclic peptides containing two β-alanine residues have identified C11 and C12 ring structures that define specific turns. nih.gov The C11 structure represents an expansion of a typical β-turn due to the extra methylene (B1212753) group of the β-alanine residue. nih.gov

β-Hairpins: A β-hairpin consists of two antiparallel β-strands connected by a short loop or turn. wikipedia.org The formation and stability of hairpins are driven by a combination of factors, including the turn propensity of the loop sequence and stabilizing interactions (hydrophobic or electrostatic) between the two strands. nih.govelsevierpure.com While a single trimer cannot form a hairpin by itself, understanding these structures is key to predicting how it might interact with other molecules or oligomerize. Researchers have successfully designed miniature hairpin structures in hybrid tripeptides using intramolecular hydrogen bonds and other weak interactions to stabilize the fold. nih.govacs.org

β-Peptides are capable of forming stable, sheet-like structures analogous to the β-sheets found in proteins. nih.govnih.gov These structures are composed of laterally aligned β-strands connected by intermolecular or intramolecular hydrogen bonds. They can be arranged in either a parallel or antiparallel fashion. nih.gov The propensity to form sheets is a key factor in the aggregation and self-assembly of β-peptides. researchgate.net For a small, soluble molecule like H-β-Ala-β-ala-β-ala-OH, sheet formation would typically occur at higher concentrations through intermolecular association, leading to aggregation. Computational studies on peptide trimers have shown that they can adopt extended β-strand conformations, which are precursors to sheet formation. researchgate.net

Intramolecular Hydrogen Bonding Networks and Their Influence on Conformation

Intramolecular hydrogen bonds are a primary driving force in establishing the secondary structure of β-peptides. The additional backbone flexibility allows for the formation of hydrogen-bonded rings of various sizes, which are not as readily accessible to α-peptides. In a β-tripeptide like H-β-Ala-β-ala-β-ala-OH, the most significant hydrogen bonds are those that form 8-membered and 12-membered rings.

8-Membered Ring: This ring is formed by a hydrogen bond between the C=O of the first residue and the N-H of the second residue (C=O(i)···H-N(i+1)).

12-Membered Ring: This larger ring is formed by a hydrogen bond between the C=O of the first residue and the N-H of the third residue (C=O(i)···H-N(i+2)).

Quantum chemical calculations have been used to determine the geometry and energy of these hydrogen bonds in model β-tripeptides. researchgate.net These studies show that the stability and geometry of these rings are fundamental to the conformational preferences of the peptide.

| Structure | Hydrogen Bond Type | H···O Distance (Å) | N-H···O Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 8-Membered Ring | C=O(i)···H-N(i+1) | 2.162 | 128.5 | 0.43 |

| 12-Membered Ring | C=O(i)···H-N(i+2) | 1.970 | 148.9 | 0.00 |

This table presents optimized geometric parameters and relative energies for intramolecular hydrogen bonds in a model β-tripeptide, based on MP2/6-31G(d) level calculations. The 12-membered ring conformation is shown to be the more stable structure. Data sourced from researchgate.net.

Influence of Solvent Environment on Conformational Preferences

The solvent environment plays a critical role in modulating the conformational landscape of β-peptides. duke.edursc.org The equilibrium between folded, intramolecularly hydrogen-bonded structures and extended, solvated conformations is highly sensitive to the properties of the solvent.

Apolar Solvents (e.g., Chloroform): In apolar solvents, intramolecular hydrogen bonds are favored because there are no solvent molecules to compete for the peptide's hydrogen bond donors and acceptors. This often leads to the stabilization of compact, helical, or turn-like structures. rsc.org

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide - DMSO): Solvents like DMSO are polar and can act as hydrogen bond acceptors. They can disrupt intramolecular hydrogen bonds to some extent, but folded structures are still often observed. For some peptides, DMSO has been shown to favor 310-helical structures over α-helices. nih.gov

Polar Protic Solvents (e.g., Water, Methanol): These solvents are strong hydrogen bond donors and acceptors. They actively compete with the peptide's own backbone, disrupting intramolecular hydrogen bonds and favoring more extended or open conformations. rsc.orgrsc.org In water, the hydrophobic effect can also become a significant driving force for folding, but for a small, polar molecule like H-β-Ala-β-ala-β-ala-OH, this effect would be minimal. Studies have shown that for some peptides, a helical conformation is predominant in chloroform, while a mixture of β-hairpin and other conformations exists in methanol (B129727) and DMSO, and no single preferred conformation is found in water. rsc.org

For H-β-Ala-β-ala-β-ala-OH, one would expect a dynamic ensemble of structures in aqueous solution, with a higher population of folded, hydrogen-bonded conformers (such as those containing 8- or 12-membered rings) in less polar environments.

Theoretical and Computational Approaches to Conformational Dynamics

Given the flexibility and complex conformational landscapes of β-peptides, theoretical and computational methods are indispensable tools for their study. nih.govacs.org These approaches complement experimental data from NMR and CD spectroscopy to provide an atomic-level understanding of folding and dynamics. duke.edursc.org

Molecular Dynamics (MD) Simulations: MD simulations are widely used to explore the conformational space of peptides over time. duke.edu By simulating the motions of atoms, researchers can observe folding and unfolding events, characterize the stability of different secondary structures, and calculate free energy surfaces to identify the most probable conformations. nih.govpnas.org All-atom models in explicit solvent provide a detailed and accurate picture of the interactions governing peptide behavior.

Density Functional Theory (DFT): DFT and other quantum mechanical methods are used to perform high-accuracy calculations on smaller systems or representative snapshots from MD simulations. scirp.org These methods are particularly useful for determining the relative energies of different conformers, analyzing the nature of intramolecular hydrogen bonds, and parameterizing the force fields used in MD simulations. researchgate.netresearchgate.net

Force Fields: The accuracy of MD simulations depends heavily on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. Standard protein force fields (like AMBER, CHARMM) have been adapted and refined specifically to better reproduce the known structural properties of β-peptides, ensuring more reliable simulation results. acs.org

Enhanced Sampling Methods: To overcome the time-scale limitations of conventional MD, various enhanced sampling techniques (such as metadynamics) are employed. These methods accelerate the exploration of conformational space, allowing for the simulation of slower processes like the dimerization of helical β-peptides. nih.gov

Through these computational approaches, it is possible to characterize the dynamic equilibrium of conformations that a flexible molecule like H-β-Ala-β-ala-β-ala-OH would adopt in different environments.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For the β-alanine trimer, MD simulations provide insights into its conformational dynamics, stability in different environments (like water), and the transitions between various folded and unfolded states.

Detailed Research Findings:

MD simulations of peptide oligomers, including trimers, are typically initiated from a pre-formed structure, such as a planar β-sheet, and the system's evolution is tracked over nanoseconds. nih.gov These simulations monitor key parameters like hydrogen bond formation, hydrophobic contacts, and root-mean-square deviation (RMSD) to assess conformational stability. nih.gov For short peptides like the β-alanine trimer, simulations often reveal a high degree of flexibility, with the peptide rapidly sampling a wide range of random coil states in solution. nih.gov The stability of any ordered structure is influenced by factors such as hydrogen bonding, hydrophobic interactions, and dipole moments of the peptide backbone. nih.gov While extensive simulations have been performed on alanine-rich alpha-peptides, showing that stability increases with oligomer size (with hexamers to octamers being more stable than trimers or tetramers), specific findings for the H-beta-Ala-beta-ala-beta-ala-OH trimer are less documented. nih.gov However, the principles remain the same: the simulation would track the peptide's ability to form and maintain stable secondary structures, such as helices or turns, which are precursors to more complex folds.

Interactive Data Table: Illustrative MD Simulation Parameters for a Beta-Alanine (B559535) Trimer

Below is a table illustrating typical parameters used in an all-atom MD simulation of a peptide like this compound in an explicit water solvent.

| Parameter | Value/Description | Rationale |

|---|---|---|

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy and forces between atoms. gitlab.io |

| Solvent Model | TIP3P or SPC/E Water | Explicitly models the interactions with the surrounding water molecules. columbia.edu |

| Simulation Time | 100 ns - 1 µs | Allows for sufficient sampling of conformational space for a small peptide. nih.gov |

| Time Step | 1-2 fs | Determines the interval between calculations; limited by the fastest atomic vibrations. nih.gov |

| Temperature | 300 K | Simulates physiological conditions. |

| Pressure | 1 bar | Maintains constant pressure, mimicking standard conditions. |

| Boundary Conditions | Periodic | Simulates a continuous system by wrapping the simulation box, avoiding edge effects. gitlab.io |

Quantum Mechanics (QM) and Density Functional Theory (DFT) Calculations

Quantum Mechanics (QM) methods, particularly Density Functional Theory (DFT), provide a highly accurate way to investigate the electronic structure and energetics of molecules. For the β-alanine trimer, these calculations are essential for determining the relative energies of different conformers, understanding the nature of intramolecular hydrogen bonds, and providing accurate parameters for developing force fields used in MD simulations.

Detailed Research Findings:

Studies on the monomer β-alanine using DFT have investigated its various tautomers and conformers, often including explicit water molecules to model solvation effects. researchgate.net These calculations can predict the most stable geometries and the energy barriers between them. researchgate.netnih.gov For instance, research on β-alanine has shown that hydrogen abstraction by an OH radical, a reaction that can be modeled with high-level QM calculations, occurs primarily at the CH2 group adjacent to the amino terminus. nih.gov When applied to the this compound trimer, DFT would be used to calculate the relative energies of potential secondary structures, such as different types of helices (e.g., 14-helix, 12-helix) or turns. These calculations have shown that for β-peptides, the local conformational features are crucial, and even in the absence of long-range interactions, small distortions from ideal geometries are the norm. acs.org Accurate modeling of hydrogen bonds with neighboring molecules or solvent is found to be of utmost importance for reproducing experimental data. ugent.be

Interactive Data Table: Illustrative DFT Results for β-Alanine Monomer Conformers

This table presents hypothetical relative energies for different conformers of a single β-alanine residue, as might be calculated by DFT. This data illustrates the kind of information QM methods provide, which can be extended to analyze the more complex landscape of the trimer.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Notes |

|---|---|---|---|

| Extended | ~180° | 0.00 | Lowest energy reference state. |

| Gauche 1 | ~60° | +0.85 | Slightly higher in energy. |

| Gauche 2 | ~-60° | +0.90 | Similar in energy to Gauche 1. |

| Eclipsed | ~120° | +3.50 | High-energy transition state. |

Coarse-Grained Models and Lattice Models for Conformational Studies

While all-atom simulations provide detailed insights, their computational cost can be prohibitive for studying long-timescale events like peptide folding. Coarse-grained (CG) models address this by simplifying the system's representation, grouping several atoms into single "beads". nih.gov This reduction in degrees of freedom allows for simulations that can span microseconds or even milliseconds. biophysics.orgresearchgate.net

Detailed Research Findings:

Replica Exchange Molecular Dynamics (REMD) for Enhanced Conformational Sampling

A major challenge in simulating peptide folding is the "trapping" of the simulation in local energy minima, preventing exploration of the full conformational space. columbia.edu Replica Exchange Molecular Dynamics (REMD) is an enhanced sampling technique designed to overcome this problem. arxiv.org In REMD, multiple copies (replicas) of the system are simulated simultaneously at different temperatures. columbia.edu Periodically, the conformations of replicas at adjacent temperatures are swapped, allowing low-temperature replicas to escape local minima by temporarily adopting a high-temperature structure. columbia.eduarxiv.org

Detailed Research Findings:

REMD has been successfully applied to study the folding of various peptides and the thermodynamics of peptide aggregation. nih.govcapes.gov.br For a system like the β-alanine trimer, REMD would provide a much more comprehensive picture of its conformational landscape compared to a standard MD simulation. By analyzing the conformations sampled across all temperatures, one can construct a potential of mean force (PMF) as a function of key coordinates (e.g., end-to-end distance or radius of gyration), revealing the relative free energies of different folded and unfolded states. Studies on amyloid peptide aggregation have used REMD to determine the thermodynamics of fibril growth, identifying docking and locking temperatures for the process. nih.gov For the β-alanine trimer, REMD could similarly elucidate the thermodynamics of any potential self-association or the formation of stable intramolecular structures.

Computational Design Principles for Defined Secondary Structures

Computational design aims to create new peptide sequences that will fold into a specific, predetermined three-dimensional structure. For β-peptides, this involves understanding how sequence and side-chain chemistry dictate the preference for specific secondary structures like helices or sheets.

Detailed Research Findings:

The design of β-peptide foldamers is an active area of research, with computational methods being used to create peptides that can, for example, insert into cell membranes or bind to specific protein targets. nih.gov The principles guiding this design start with the intrinsic conformational preferences of the β-amino acid backbone. Unlike α-peptides, β-peptides can have substituents at both the Cα and Cβ positions, offering vast chemical diversity. nih.gov Computational studies have shown that the substitution pattern is a key determinant of the resulting secondary structure. For the unsubstituted this compound, the design principles are simpler and focus on the inherent tendencies of the backbone itself. The goal would be to understand how modifications—such as capping the ends or making specific substitutions—could stabilize a desired conformation (e.g., a 14-helix). Machine learning approaches, using large structural databases, are also emerging as powerful tools for designing peptides with specific interaction properties. researchgate.netarxiv.org

Interactions with Biological Systems: Mechanistic Insights

Proteolytic Stability and Resistance to Enzymatic Degradation

A hallmark feature of β-peptides, including H-beta-Ala-beta-ala-beta-ala-OH, is their substantial resistance to degradation by proteases. This stability is a direct consequence of their non-natural backbone structure, which is not recognized by the active sites of most endogenous and microbial enzymes that have evolved to process α-peptides.

Peptides constructed entirely from β-amino acids exhibit superior stability against a multitude of mammalian peptidases that would rapidly degrade α-peptides. nih.gov The altered spacing of carbonyl and amino groups along the peptide backbone prevents the specific geometric fit required for catalysis by proteases such as trypsin, pepsin, and elastase. Even broad-spectrum protease mixtures like pronase have shown limited ability to hydrolyze β-β peptide bonds. nih.gov While pronase has been observed to slowly cleave certain α-β peptide bonds, peptides composed solely of β-amino acids are highly resistant. nih.gov Research on various β-peptides confirms their exceptional stability against enzymatic degradation, a key advantage for potential therapeutic applications. acs.org

Table 1: General Proteolytic Susceptibility of this compound

| Protease | Class | Expected Susceptibility | Rationale |

| Pepsin | Aspartic Protease | Resistant | Non-natural β-peptide backbone is not recognized as a substrate. |

| Trypsin | Serine Protease | Resistant | Cleavage site specificity for α-amino acids is not met by the β-peptide structure. acs.org |

| Elastase | Serine Protease | Resistant | Incompatible backbone geometry prevents binding to the enzyme's active site. semanticscholar.org |

| Pronase | Mixed Proteases | Highly Resistant | While capable of cleaving some α-β bonds, β-β bonds are generally not hydrolyzed. nih.govacs.org |

The stability of peptides in biological fluids is critical for their systemic applications. Peptides are often rapidly degraded in serum or plasma due to the presence of numerous proteases. semanticscholar.orgresearchgate.net However, the inherent resistance of the β-peptide backbone to enzymatic action translates to significantly enhanced stability in these environments. Studies have demonstrated that the structural modifications inherent to β-peptides lead to structure-dependent resistance to enzymatic degradation in serum. oup.com This increased stability prevents rapid clearance and prolongs the peptide's presence in circulation compared to natural peptides. oup.comtandfonline.com

Similar to mammalian enzymes, microbial proteases are generally incapable of efficiently degrading β-peptides. researchgate.netnih.gov While consortia of microorganisms have been established that can utilize a β-tripeptide as a sole carbon and energy source, this degradation occurs very slowly and requires significant adaptation. nih.gov In comparative studies where both α- and β-peptides were present, microorganisms preferentially consumed the α-peptide, indicating that even in adapted cultures, β-peptides are poor substrates. nih.gov This resistance is attributed to the absence of natural microbial enzymatic pathways for breaking down the β-amino acid backbone. mdpi.com

The proteolytic stability of this compound can be understood by comparing it with its α-peptide and α/β-hybrid counterparts.

Alpha-Peptides (α-peptides): Composed of α-amino acids, these are the natural substrates for proteases and are typically degraded rapidly in biological systems. nih.gov Their susceptibility limits their therapeutic use without modification. nih.gov

Alpha/Beta-Hybrid Peptides (α/β-peptides): These peptides incorporate both α- and β-amino acids. Their stability is intermediate and depends on the specific sequence and pattern. While more stable than pure α-peptides, they can still be susceptible to cleavage, particularly at α-α or even some α-β linkages, by certain enzymes like pronase. nih.govacs.org However, they show significantly increased resistance to enzymes like trypsin and chymotrypsin compared to pure α-peptides. acs.org

Beta-Peptides (β-peptides): Peptides made exclusively of β-amino acids, like this compound, display the highest level of proteolytic stability. nih.govacs.org Efforts to achieve proteolytic hydrolysis of a β-β peptide bond have generally been unsuccessful, highlighting their profound resistance to enzymatic action. nih.gov

Table 2: Comparative Proteolytic Stability Profile

| Peptide Type | Example Structure | Stability vs. Mammalian Proteases | Rationale |

| α-Peptide | H-Ala-Ala-Ala-OH | Low | Natural substrate for a wide range of proteases. nih.gov |

| α/β-Hybrid Peptide | H-Ala-β-Ala-Ala-OH | Moderate to High | Incorporation of β-amino acids disrupts protease recognition sites. acs.orgacs.org |

| β-Peptide | H-β-Ala-β-Ala-β-Ala-OH | Very High | Non-natural backbone is not recognized by proteolytic enzymes. nih.govacs.org |

Cell-Compound Interactions in In Vitro Models (Mechanistic Focus)

The interaction of β-peptides with cells is governed by their physicochemical properties. While the specific compound this compound is small and uncharged, studies on modified β-peptides provide mechanistic insights into how this class of molecules can traverse cellular membranes.

The cellular uptake of peptides is a complex process that can involve multiple pathways. nih.govmdpi.comnih.gov For β-peptides, particularly polycationic derivatives, translocation across the cell membrane has been observed in various cell lines, including 3T3 mouse fibroblasts and HeLa cells. kaust.edu.saresearchgate.net

Two primary mechanisms are considered for the cellular entry of peptides:

Endocytosis: This energy-dependent process involves the formation of vesicles to internalize extracellular material. It is considered a major uptake mechanism for many cell-penetrating peptides, especially at lower concentrations. nih.govnih.gov Different endocytotic pathways, such as macropinocytosis and clathrin-mediated endocytosis, can be utilized simultaneously. mdpi.com

Direct Translocation: This energy-independent mechanism involves the peptide moving directly across the lipid bilayer of the cell membrane. mdpi.com

Studies using fluorescein-labeled polycationic β-peptides have shown that they can internalize into 3T3 mouse fibroblasts, with accumulation observed in the cytosol and nucleus. kaust.edu.sa Similarly, rapid entry of β-peptides into HeLa cells has been documented. researchgate.net While specific uptake studies on the neutral tripeptide this compound are not extensively detailed, its small size may allow for some level of passive diffusion, though likely less efficient than the active uptake mechanisms employed by larger, charged cell-penetrating peptides. The behavior of this specific compound in keratinocytes would follow similar general principles of peptide-cell interaction.

Membrane-Peptide Interactions: Biophysical and Mechanistic Studies

Currently, there is a notable absence of specific biophysical and mechanistic studies in the published scientific literature detailing the direct interactions between the tripeptide this compound and biological membranes. Research has extensively focused on the monomer β-alanine as a precursor to carnosine and its subsequent physiological effects. However, the behavior of the β-tripeptide itself at the membrane interface, including its potential to insert into, translocate across, or otherwise perturb the lipid bilayer, remains an uninvestigated area. Understanding such interactions is crucial for elucidating the peptide's bioavailability and mechanism of action at a cellular level. Future biophysical studies employing techniques such as fluorescence spectroscopy, circular dichroism, and molecular dynamics simulations on model membrane systems would be necessary to characterize these potential interactions.

Modulation of Gene Expression (Up-regulation and Down-regulation)

There is no direct scientific evidence from peer-reviewed studies to suggest that the specific tripeptide this compound modulates gene expression. Research into the biological effects of β-alanine supplementation has primarily centered on its role in increasing intramuscular carnosine concentrations, which in turn acts as a pH buffer. While downstream effects of this buffering capacity could theoretically influence cellular signaling pathways that regulate gene expression, no studies have specifically investigated the direct impact of this compound on the transcriptome of any cell type. Investigations using methodologies such as quantitative real-time PCR (qPCR) or RNA-sequencing would be required to determine if this β-tripeptide has any direct regulatory effects on gene expression.

Biocompatibility and Cytotoxicity Assessment in Cell Culture Systems

Specific data from biocompatibility and cytotoxicity assessments of this compound in cell culture systems are not available in the current scientific literature. While β-alanine itself is a naturally occurring amino acid and is generally considered biocompatible, the cytotoxic potential of its oligomeric form, the tripeptide, has not been formally evaluated. Standard cytotoxicity assays, such as MTT, LDH, or live/dead staining, performed on various cell lines (e.g., fibroblasts, epithelial cells, or immune cells) would be essential to establish a preliminary safety profile for this compound. Such studies would provide crucial information on its potential as a therapeutic agent or as a component in biomaterials.

Applications and Functionalization in Advanced Materials

Design Principles for Beta-Peptide Based Bioscaffolds

The creation of functional bioscaffolds using β-peptides hinges on principles that mimic the natural extracellular matrix (ECM). The ECM provides structural support and biochemical cues to cells, and synthetic scaffolds aim to replicate this environment. β-peptides are particularly advantageous due to their biocompatibility and the ease with which their structure can be modified to control final material properties.

Architectural Design for Tissue Engineering Applications (e.g., Neural Scaffolds, Brain Meshes)

In the field of neural tissue engineering, the goal is to develop scaffolds that can support cell survival, guide neuronal migration, and promote regeneration after injury. The ideal scaffold should possess mechanical properties similar to the brain and a structure that mimics the neural ECM. nih.gov

Self-assembling β-peptides can form hydrogels composed of a network of nanofibers, creating a stable, three-dimensional environment at physiological conditions that is conducive to neural cell growth. nih.gov Research has demonstrated that hydrogels based on β-peptides show excellent compatibility with neural cells, providing a suitable matrix for cells to adhere and proliferate. nih.gov

To create more sophisticated architectures like brain meshes or neural scaffolds, techniques such as electrospinning can be combined with self-assembling peptides. This approach allows for the fabrication of continuous nanofibers and scaffolds with specific 3D architectures that better mimic the complex fibrous network of the native ECM. mdpi.com These engineered constructs have shown desirable proliferation, viability, and differentiation of neural stem cells. mdpi.com The design of these scaffolds often involves incorporating specific bioactive peptide sequences to improve cellular attachment and guide neurite outgrowth. whiterose.ac.uk

Scaffold Design for Cell Culture Substrates

The limitations of traditional two-dimensional cell culture have led to the development of three-dimensional (3D) scaffolds that more accurately represent the in vivo microenvironment. nih.gov Peptide-based nanomaterials are attractive for creating these 3D substrates because they can be designed to mimic specific aspects of a tissue's natural ECM. nih.gov

Self-assembling peptide hydrogels create a highly aqueous environment with an intermeshing of fibers that provides structural support for cells. nih.govmanchester.ac.uk This nanofibrous network has pores of nanometer dimensions and mechanical properties similar to natural ECMs, creating an ideal environment for obtaining pseudo-3D tissues. nih.gov The design of these scaffolds can be customized for specific cell types. For instance, a hydrogel system for the culture of primary human hepatocytes was formulated by co-assembling a structural, fiber-forming peptide with a functional peptide ligand (Fmoc-RGD) to introduce hepatocyte-appropriate adhesion motifs and optimize the elastic modulus. nih.gov The transparency of these hydrogels is an added advantage, allowing for easy visualization of the encapsulated cells under a microscope. nih.gov

Modulation of Cell Adhesion, Proliferation, and Differentiation via Peptide-Biomaterial Conjugates

The biological function of a scaffold can be precisely controlled by conjugating bioactive peptide sequences to the base biomaterial. These peptides can modulate cell adhesion, guide proliferation, and direct differentiation. acs.org Cell adhesion to the ECM is primarily mediated by integrin receptors on the cell surface, which recognize specific ligand sequences, such as the well-known Arginine-Glycine-Aspartic acid (RGD) sequence. nih.govnih.gov

By incorporating RGD or other cell adhesion peptides into a β-peptide scaffold, the material can be made to selectively bind to specific cell types and trigger downstream signaling pathways. nih.govnih.gov For example, RGD-functionalized peptides have been used to deliver drugs and nanoparticles specifically to cancer cells, which often have upregulated integrin expression. nih.gov

Furthermore, the physical properties of the scaffold itself, which are dictated by the peptide design, can influence cell behavior. The conformation of adsorbed proteins on a substrate can modulate integrin binding and control the switch between cell proliferation and differentiation. nih.gov By altering the design of the β-peptide scaffold, one can influence the conformation of ECM proteins like fibronectin, thereby controlling the levels of integrin binding and directing cell fate. nih.gov This represents a powerful mechanism to elicit specific cellular responses for biotechnological and therapeutic applications. nih.gov

Engineering of Material Properties through Beta-Peptide Self-Assembly

The spontaneous organization of β-peptides into ordered supramolecular structures—a process known as self-assembly—is a powerful tool for creating materials with tunable properties. By making minor changes to the peptide sequence or adjusting environmental conditions, it is possible to control the resulting material's mechanical strength and stability.

Mechanical Properties of Assembled Materials (e.g., Stiffness, Viscoelasticity)

The mechanical properties of β-peptide hydrogels, such as stiffness (storage modulus, G') and viscoelasticity, are critical for their application as biomaterials, as these properties significantly influence cell behavior. nih.gov The stiffness of these hydrogels can be precisely engineered by controlling several factors, including peptide sequence, concentration, and the composition of the surrounding buffer. royalsocietypublishing.orgethz.ch

Research on various self-assembling peptides has shown that hydrogel stiffness can range from very soft (0.6 kPa) to relatively stiff (205 kPa). royalsocietypublishing.org This range allows for the mimicking of various soft tissues in the body. The peptide's net charge and the potential for hydrogen bonding between amino acid residues are key determinants of the assembly process and the resulting mechanical properties. mdpi.com For instance, altering terminal amino acids from glutamine to serine can reduce the elastic modulus by two to three orders of magnitude by decreasing the degree of hydrogen bonding. mdpi.com Additionally, chemical techniques like native chemical ligation can be used to form covalent bonds between self-assembled fibrils, leading to a significant increase in gel stiffness without disrupting the fibrillar structure. nih.gov

| Factor | Effect on Stiffness (Storage Modulus, G') | Example/Finding | Reference |

|---|---|---|---|

| Peptide Sequence | Primary determinant of stiffness. Minor changes can alter properties by orders of magnitude. | Glutamine-based peptides (P11-4, P11-8) form hydrogels with elastic moduli 2-3 orders of magnitude higher than serine-based peptides (P11-9, P11-12). | royalsocietypublishing.orgmdpi.com |

| Peptide Concentration | Stiffness generally increases with concentration. | Adjusting peptide concentration is a common method for modulating matrix stiffness. | nih.govroyalsocietypublishing.org |

| Buffer Composition (Ionic Strength, pH) | Can be tuned to manipulate gelation rate, morphology, and stiffness. | The rate of pH change and final ionic strength can be controlled to manipulate the scaffold's nano- and microscale morphology. | royalsocietypublishing.orgrsc.org |

| Chemical Crosslinking | Significantly increases stiffness. | Native chemical ligation between fibrillized β-sheet peptides led to a fivefold increase in storage modulus. | nih.gov |

Control over Degradation Rates and Material Stability in Specific Environments

A key advantage of using β-peptides in biomaterials is their inherent resistance to proteolytic degradation. Natural peptides (α-peptides) are often rapidly broken down by proteases in the body, limiting their utility. The unique backbone structure of β-peptides makes them poor substrates for these enzymes. nih.gov

However, for applications in tissue engineering and drug delivery, a controlled degradation rate is often desirable to match the rate of tissue regeneration or to release a therapeutic agent over a specific timeframe. The stability of peptide-based materials can be engineered by making simple chemical modifications to the peptide termini. nih.gov Research has shown that peptides with N-terminal amines are almost completely degraded within 48 hours in the presence of cells, while modifications such as adding a β-amino acid to the C-terminus or an acetylated β-amino acid to the N-terminus can significantly reduce or even abolish this non-specific degradation. nih.gov

The inclusion of β-alanine residues, as in H-beta-Ala-beta-ala-beta-ala-OH, is a specific strategy to enhance stability. acs.orgnih.gov This principle is demonstrated by the use of a hexa-beta-peptide containing β-alanine as a non-degradable internal standard in degradation studies. acs.org Therefore, by strategically designing the β-peptide sequence and its terminal functionalities, it is possible to create materials with predictable degradation profiles tailored to specific biological environments and applications. nih.govmdpi.com

| Terminal Chemistry | Observed Degradation | Implication for Stability | Reference |

|---|---|---|---|

| N-terminal amine (NH₂) | Almost completely degraded by cells within 48 hours. | Low stability. | acs.orgnih.gov |

| C-terminal carboxylic acid (COOH) | Significant degradation when cultured with cells. | Moderate stability, but susceptible to degradation. | acs.org |

| Acetylated β-amino acid at N-terminus (Ac-βA) | Significantly reduced degradation. | High stability. | nih.gov |

| β-amino acid at C-terminus (C-βA) | Significantly reduced degradation. | High stability. | nih.gov |

Concepts of Self-Healing and Stimuli-Responsive Beta-Peptide Materials

Beta-peptide materials, including those based on this compound, are at the forefront of advanced materials science due to their capacity for self-assembly into well-ordered nanostructures like fibrils and hydrogels. frontiersin.org A particularly compelling characteristic of these materials is their ability to exhibit self-healing and respond to external stimuli. These properties are intrinsically linked to the non-covalent interactions that govern their assembly.

The concept of self-healing in beta-peptide materials is rooted in the reversibility of the physical cross-links that form their network structure. rsc.org Unlike covalently cross-linked materials, where bond breakage is typically irreversible, the hydrogels formed from beta-peptides are held together by a dense network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.netnih.gov Specifically, the formation of β-sheet secondary structures is a primary driver of self-assembly. mdpi.com When subjected to high mechanical stress or shear, the material may fracture, but the non-covalent β-sheet cross-links can readily reassemble once the stress is removed. nih.govacs.org This allows the hydrogel to recover its original mechanical properties, in some cases recovering all of its original storage moduli after being strained to failure. researchgate.netnih.gov This shear-thinning and self-healing behavior is crucial for applications such as injectable biomaterials, where the material must flow through a syringe and then rapidly reform into a stable scaffold at the target site. youtube.com

Stimuli-responsive beta-peptide materials, often termed "smart" materials, are designed to undergo significant changes in their structure and properties in response to specific environmental triggers. bohrium.comrsc.orgnih.gov These triggers can be physical (e.g., temperature, light) or chemical (e.g., pH, ionic strength, specific biomolecules). rsc.orgnih.gov The responsiveness is engineered by incorporating specific amino acid sequences that are sensitive to these stimuli. nih.gov

Temperature-Responsiveness : Some peptide sequences can undergo a sol-gel transition as the temperature changes. mdpi.com This is often related to a shift in the balance between hydrophilic and hydrophobic interactions that stabilize the assembled structure.

Ionic Strength-Responsiveness : The self-assembly of many peptides can be induced by the presence of ions in a physiological solution. nih.gov The ions can screen electrostatic repulsions between charged peptide molecules, allowing attractive forces to dominate and drive the formation of the hydrogel network.

These concepts are being leveraged to create sophisticated materials for drug delivery, tissue engineering, and biosensing, where controlled and localized responses are highly desirable. rsc.orgmdpi.com

Advanced Functionalization Strategies for Material Integration

To enhance the functionality of beta-peptide materials and integrate them into advanced applications, various functionalization strategies are employed. These strategies involve conjugating the core beta-peptide structure with other molecules to impart specific biological activity or to modify its material properties.

Conjugation with Other Organic Molecules and Biomacromolecules (e.g., RGD sequences, Lipids, Polymers)

Conjugation is a powerful method to create multifunctional materials that combine the self-assembling properties of beta-peptides with the distinct characteristics of other molecules. creative-peptides.comannualreviews.org

RGD Sequences : The Arg-Gly-Asp (RGD) sequence is a well-known cell adhesion motif found in extracellular matrix proteins. cellgs.com By conjugating RGD peptides to beta-peptide backbones, materials can be created that actively promote cell attachment, spreading, and proliferation. nih.govoup.com This is particularly valuable in tissue engineering, where creating scaffolds that mimic the natural cellular environment is a key objective. cellgs.com The presentation of RGD on the surface of a self-assembled fibrillar hydrogel can be achieved without significantly altering the material's mechanical properties. nih.gov

Lipids : Peptide lipidation, the conjugation of fatty acids to peptides, is a strategy used to improve pharmacokinetic profiles and enhance interaction with cell membranes. nih.govcreative-peptides.com Incorporating lipid units can increase enzymatic stability, bioavailability, and the potential for drug delivery. nih.gov In the context of self-assembling materials, lipid conjugation can create peptide amphiphiles that form diverse nanostructures, from micelles to nanofibers, driven by the hydrophobic interactions of the lipid tails. researchgate.net This approach can also be used to anchor materials to cell membranes. nih.gov

Polymers : Creating peptide-polymer conjugates can produce hybrid materials with properties superior to either component alone. nih.govthaiscience.info Synthetic polymers like poly(ethylene glycol) (PEG) or poly(γ-glutamic acid) can be attached to beta-peptides to enhance stability, improve mechanical properties, and reduce immunogenicity. researchgate.netnih.govcreative-peptides.com This strategy has been used to create self-healing hybrid hydrogels where beta-sheet forming peptides act as physical cross-links for a polymer network, improving strain stability while retaining the ability to reform after failure. researchgate.netnih.govacs.org

| Conjugated Molecule | Purpose of Conjugation | Resulting Property/Application | References |

|---|---|---|---|

| RGD (Arg-Gly-Asp) Sequence | To introduce cell-adhesive properties. | Enhanced cell attachment, spreading, and growth; Tissue engineering scaffolds. | cellgs.comnih.govnih.gov |

| Lipids (e.g., Fatty Acids) | To increase hydrophobicity and membrane interaction. | Improved enzymatic stability, bioavailability, and drug delivery potential. | nih.govcreative-peptides.com |

| Polymers (e.g., PEG, Poly(γ-glutamic acid)) | To improve mechanical properties and biocompatibility. | Enhanced stability, self-healing capabilities, injectable hydrogels. | researchgate.netnih.govacs.orgcreative-peptides.com |

Incorporation of Bioactive Ligands within Self-Assembled Matrices

Beyond covalent conjugation, bioactive ligands can be physically incorporated into the matrix of self-assembling beta-peptides. This is often achieved through co-assembly, where the ligand-bearing peptide is mixed with the primary structure-forming peptide. nih.gov This approach allows for the presentation of bioactive cues within the three-dimensional structure of the material.

The goal is to display the ligand on the surface of the self-assembled fibrils without disrupting the underlying β-sheet structure that provides mechanical integrity. nih.gov This strategy has been used to create defined cell culture matrices that can systematically study cell behavior by controlling the density and type of presented ligands. nih.gov For example, co-assembling hydrogels have been designed to present RGD or IKVAV (Ile-Lys-Val-Ala-Val) ligands on their fibril surfaces to influence the attachment, morphology, and growth of endothelial cells. nih.gov A key advantage is that ligand incorporation can be achieved without significantly altering the material's stiffness, allowing for the decoupling of biochemical and mechanical cues in cell studies. nih.gov

Development of Beta-Peptide-Based Hybrid Materials

The development of hybrid materials represents a sophisticated approach to designing advanced functional materials by combining beta-peptides with other classes of materials, such as natural or synthetic polymers. nih.govrsc.org These hybrid systems leverage the molecular recognition and self-assembly of the peptide component with the mechanical and processing advantages of the polymer component. nih.gov

A prime example is the creation of hybrid hydrogels where self-assembling β-sheet peptides are grafted onto a polymer backbone, such as poly(γ-glutamic acid). researchgate.netnih.gov In this architecture, the peptides act as non-covalent cross-links, driving the gelation of the material through their self-assembly into β-sheets. researchgate.netnih.gov The high-molecular-weight polymer backbone reinforces the self-assembled network, helping the gel maintain its mechanical properties under significant strain. acs.org This approach allows for the creation of materials with tailorable mechanical properties, spanning a range relevant to many soft tissues. researchgate.netnih.gov Furthermore, because the cross-links are non-covalent, these hybrid materials can exhibit excellent self-healing capabilities. researchgate.netnih.govacs.org The versatility of this system is enhanced by the fact that the polymer backbone can be further modified to incorporate other biological signals or functional groups. researchgate.netnih.gov

| Strategy | Description | Key Feature | Example Application |

|---|---|---|---|

| Conjugation | Covalently attaching functional molecules (e.g., RGD, lipids, polymers) to the beta-peptide. | Creates a single, multifunctional molecule with combined properties. | RGD-conjugated hydrogels for promoting cell adhesion in tissue scaffolds. cellgs.com |

| Incorporation via Co-assembly | Mixing ligand-bearing peptides with bulk self-assembling peptides. | Allows tunable presentation of bioactive cues without covalent modification of the bulk material. | Defined 3D cell culture matrices with controlled ligand density. nih.gov |

| Hybrid Materials | Combining beta-peptides with a distinct material class, typically a polymer backbone. | Synergistic properties, such as enhanced mechanical stability and self-healing. | Injectable, self-healing hydrogels for biomedical applications. researchgate.netnih.gov |

Peptidomimetic Design: Principles and Molecular Targets

Structural Mimicry and Epitope Design

The core principle behind using beta-peptides like H-beta-Ala-beta-ala-beta-ala-OH is their ability to function as "foldamers"—unnatural oligomers that adopt stable, well-defined secondary structures. This structural pre-organization is key to mimicking the epitopes of natural peptides and proteins, which are the specific regions responsible for molecular recognition and binding.

The insertion of beta-alanine (B559535) residues into a peptide chain provides unique structural influences on the backbone, offering a powerful strategy to design and construct diverse three-dimensional structures that mimic protein secondary structures like turns, helices, and sheets. nih.gov Oligomers containing beta-amino acids, known as α/β-peptides, can adopt conformations that are very similar to the α-helix, a common motif in protein-protein interactions. nih.govnih.govscispace.com This mimicry allows these unnatural oligomers to present side chains in a spatial arrangement that effectively imitates the functional surface of a natural α-helix. nih.govnih.gov

Furthermore, beta-alanine and its oligomers are effective at inducing turns, mimicking the β-turn structures that are ubiquitous in folded proteins. nih.govacs.org β-turns are critical structural elements that redirect the polypeptide chain, often connecting strands of antiparallel β-sheets in a β-hairpin motif. acs.org The conformational preferences of the β-alanine moiety, which can favor folded gauche or extended trans orientations, allow it to serve as a hinge or turn-inducing element within a larger peptide sequence. nih.gov This capability is crucial for engineering molecules that can replicate the compact, folded structures of bioactive peptides.

The ability of beta-peptides to form stable and unique secondary structures makes them ideal scaffolds for the rational design of ligands that can act as either agonists (activators) or antagonists (inhibitors) for specific protein targets. nih.govnih.gov A significant example of this is seen in the development of modulators for the κ-opioid receptor (KOR), a target involved in pain, addiction, and mood disorders.

In a notable study, researchers systematically modified a known cyclic peptide KOR agonist by incorporating a β-Ala-β-Ala dipeptide unit. nih.govacs.org This seemingly minimal modification, which expanded the macrocycle from 13 to 14 atoms, resulted in a complete switch in function. The new compound, c[D-Trp-Phe-β-Ala-β-Ala], lost its agonist activity and became the first identified KOR-specific negative allosteric modulator (NAM). nih.govacs.org A NAM binds to a site on the receptor distinct from the primary (orthosteric) site, inducing a conformational change that reduces the receptor's activity. This work demonstrates a clear success in the rational design of a specific protein antagonist by leveraging the structural impact of incorporating a beta-peptide segment.

| Compound | Structure | Key Moiety | Target Receptor | Activity |

| Parent Compound | c[D-Trp-Phe-Gly-β-Ala] | Gly-β-Ala | κ-Opioid Receptor (KOR) | Agonist |

| Modified Compound | c[D-Trp-Phe-β-Ala-β-Ala] | β-Ala-β-Ala | κ-Opioid Receptor (KOR) | Negative Allosteric Modulator (NAM) |

Strategies for Enhanced Molecular Recognition and Binding Affinity

To create effective peptidomimetics, design strategies must focus on optimizing the molecule's ability to recognize and bind to its biological target with high affinity and specificity. The unique properties of the beta-peptide backbone are central to these strategies.

A key advantage of beta-peptides is their propensity to form stable, predictable secondary structures, a concept known as conformational restriction. nih.gov Unlike many flexible alpha-peptides that exist as an ensemble of conformations in solution, beta-peptide oligomers can be designed to favor a single, folded conformation. This pre-organization into a bioactive shape reduces the entropic penalty that must be paid upon binding to a receptor, which can lead to significantly enhanced binding affinity. The unique structural influences exerted by β-alanine residues on the peptide backbone offer an excellent opportunity to design and construct diverse and well-defined three-dimensional structures. nih.gov This inherent rigidity is a foundational principle in using beta-peptide scaffolds to create potent and specific ligands.

Theoretical Models for Peptidomimetic Design

The rational design of peptidomimetics is heavily supported by theoretical and computational models. These models allow researchers to predict the structural and energetic properties of novel molecules before undertaking their chemical synthesis. For beta-peptides, theoretical studies are crucial for understanding their unique folding landscapes.

Ab initio molecular orbital (MO) theory has been used to provide a complete overview of all possible helical folding patterns, stabilities, and detailed molecular structures in the class of α,β-hybrid peptides. nih.gov These theoretical calculations can predict the intrinsic potential of a given sequence to fold into a stable structure. nih.gov Such models can determine which helical forms are most stable in different environments (e.g., apolar vs. polar media) and confirm the hydrogen-bonding patterns that stabilize these structures. nih.gov The use of theoretical conformational energy calculations, in conjunction with experimental techniques like NMR and X-ray diffraction, is essential for understanding the folding and unfolding behavior of β-alanine-containing peptides and for guiding the design of new peptidomimetics with desired structural and functional properties. nih.gov

| Modeling Technique | Application in β-Peptide Design | Predicted Properties |

| Ab initio MO Theory | Predicts folding patterns of α,β-hybrid peptides | Helical stability, molecular structure, hydrogen-bonding patterns |

| Conformational Energy Calculations | Investigates folding/unfolding behavior | Conformational preferences (e.g., gauche, trans), energy landscapes |

Quantitative Structure-Activity Relationship (QSAR) Studies in Beta-Peptidomimetics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgijnrd.org In the context of beta-peptidomimetics, such as this compound, QSAR studies are instrumental in understanding how modifications to the peptide backbone and side chains influence their therapeutic efficacy. These models allow for the prediction of the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. researchgate.net

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. ijnrd.org For peptides, these properties are often described by a set of numerical values known as molecular descriptors. These can be broadly categorized into constitutional, topological, and quantum-chemical descriptors.

In a typical QSAR study for a series of beta-peptidomimetics analogous to this compound, a dataset of molecules with known biological activities (e.g., binding affinity to a specific receptor) is compiled. For each molecule, a range of molecular descriptors is calculated. Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then employed to build a mathematical model that correlates the descriptors with the observed activity. researchgate.net

Table 1: Illustrative QSAR Model for a Series of Beta-Tripeptide Analogues

| Compound | Hydrophobicity (logP) | Electronic Effects (pKa) | Steric Hindrance (Molecular Volume) | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |

| Analog 1 | 1.2 | 9.5 | 150 | 10.5 | 10.2 |

| Analog 2 | 1.5 | 9.2 | 160 | 8.2 | 8.5 |

| Analog 3 | 0.9 | 9.8 | 145 | 15.1 | 14.8 |

| This compound | 0.5 | 9.7 | 140 | 20.3 | 19.9 |

This table is a hypothetical representation to illustrate the principles of a QSAR study. The values are not based on experimental data for this compound.

The quality and predictive power of a QSAR model are assessed using statistical parameters such as the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). mdpi.com A robust and validated QSAR model can then be used to predict the activity of new beta-peptidomimetic designs, prioritizing the synthesis of compounds with the highest predicted potency.

Computational Screening and Molecular Docking Approaches for Target Interactionijmrhs.com

Computational screening and molecular docking are powerful in silico tools used to predict the binding orientation and affinity of a ligand (in this case, this compound) to a specific molecular target, typically a protein receptor. nih.gov These methods are integral to peptidomimetic design as they provide insights into the molecular interactions that govern biological activity, guiding the optimization of lead compounds.

The process begins with the three-dimensional structures of both the ligand and the target protein. For this compound, a 3D conformation can be generated using molecular modeling software. The structure of the target protein is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling if the experimental structure is unavailable.

Molecular Docking Simulation

Molecular docking algorithms systematically explore the possible binding modes of the peptide within the active site of the target protein. nih.gov The binding poses are then scored based on a function that estimates the binding free energy. A lower binding energy generally indicates a more stable and favorable interaction.

The interactions between this compound and the amino acid residues in the binding pocket of a target protein can be analyzed in detail. These interactions typically include:

Hydrogen bonds: Formed between the amide groups of the peptide backbone and polar residues in the receptor.

Electrostatic interactions: Occurring between charged groups on the peptide (e.g., the N-terminal amino group and C-terminal carboxyl group) and charged residues in the binding site.